molecular formula C22H26N4O4 B11558241 N'~1~,N'~6~-bis[(E)-(3-methoxyphenyl)methylidene]hexanedihydrazide

N'~1~,N'~6~-bis[(E)-(3-methoxyphenyl)methylidene]hexanedihydrazide

Cat. No.: B11558241
M. Wt: 410.5 g/mol
InChI Key: VCQOJSHUAUMMTK-DFEHQXHXSA-N
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Description

N’1,N’6-BIS[(E)-(3-METHOXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’6-BIS[(E)-(3-METHOXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE typically involves the condensation reaction between hexanedihydrazide and 3-methoxybenzaldehyde. The reaction is carried out in a solvent such as ethanol or methanol, often under reflux conditions to ensure complete reaction. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’1,N’6-BIS[(E)-(3-METHOXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with substituted functional groups replacing the methoxy group.

Scientific Research Applications

N’1,N’6-BIS[(E)-(3-METHOXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including its ability to chelate metal ions.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’1,N’6-BIS[(E)-(3-METHOXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE involves its ability to form stable complexes with metal ions. This chelation process can disrupt metal-dependent biological processes, leading to antimicrobial or anticancer effects. The compound may also interact with specific molecular targets, such as enzymes or receptors, to exert its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N’1,N’6-BIS[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE
  • N’1,N’6-BIS[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE
  • N’1,N’6-BIS[(E)-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE

Uniqueness

N’1,N’6-BIS[(E)-(3-METHOXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry and a potential therapeutic agent.

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

N,N'-bis[(E)-(3-methoxyphenyl)methylideneamino]hexanediamide

InChI

InChI=1S/C22H26N4O4/c1-29-19-9-5-7-17(13-19)15-23-25-21(27)11-3-4-12-22(28)26-24-16-18-8-6-10-20(14-18)30-2/h5-10,13-16H,3-4,11-12H2,1-2H3,(H,25,27)(H,26,28)/b23-15+,24-16+

InChI Key

VCQOJSHUAUMMTK-DFEHQXHXSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)CCCCC(=O)N/N=C/C2=CC(=CC=C2)OC

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)CCCCC(=O)NN=CC2=CC(=CC=C2)OC

Origin of Product

United States

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